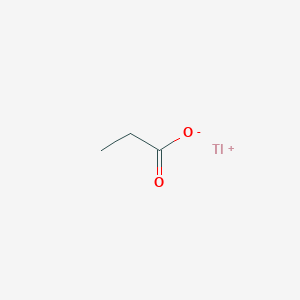Thallium propionate
CAS No.: 63424-48-6
Cat. No.: VC18436258
Molecular Formula: C3H5O2Tl
Molecular Weight: 277.45 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 63424-48-6 |
|---|---|
| Molecular Formula | C3H5O2Tl |
| Molecular Weight | 277.45 g/mol |
| IUPAC Name | propanoate;thallium(1+) |
| Standard InChI | InChI=1S/C3H6O2.Tl/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 |
| Standard InChI Key | NGHJDUUYBBDYLT-UHFFFAOYSA-M |
| Canonical SMILES | CCC(=O)[O-].[Tl+] |
Introduction
Chemical Identity and Structural Characteristics
Thallium propionate, with the molecular formula and a molecular weight of 277.45 g/mol, is classified as the thallium(I) salt of propionic acid . Its IUPAC name, propanoate;thallium(1+), reflects its ionic composition, comprising a propionate anion () and a thallium(I) cation () . The compound’s structure has been elucidated through 2D and 3D conformational analyses, revealing a coordination geometry where the thallium ion interacts with the carboxylate group of propionic acid .
Key identifiers include:
The compound’s synthesis typically involves the reaction of propionic acid with thallium(I) oxide or carbonate under controlled conditions, though detailed protocols remain sparingly documented in open literature .
Toxicological Profile and Health Hazards
Thallium propionate’s toxicity mirrors that of other thallium salts, which are notorious for their systemic effects. The primary mechanism involves substitution for in vital enzymes and ion channels, disrupting cellular homeostasis . Key toxicological data include:
| Parameter | Value | Source |
|---|---|---|
| LD50 (oral, rat) | Not established | |
| Permissible Exposure Limit | 0.1 mg/m³ (8-hour TWA) | |
| Target Organs | Nervous system, kidneys, hair follicles |
Clinical manifestations of acute exposure include peripheral neuropathy (often described as a “burning feet” sensation), alopecia, and gastrointestinal distress . Chronic exposure may lead to cumulative neurological damage and renal failure. Prussian blue () remains the antidote of choice, sequestering thallium ions in the gastrointestinal tract .
Metabolic and Epigenetic Interactions
Recent studies on propionate metabolism offer indirect insights into thallium propionate’s potential biological interactions. In a murine model of propionic acidemia, elevated propionyl-CoA levels correlated with histone propionylation and acetylation, altering cardiac gene expression and function . While thallium’s direct role in such pathways is unstudied, the coexistence of and propionate in biological systems could synergistically disrupt mitochondrial metabolism, exacerbating cellular stress .
Regulatory Status and Environmental Impact
The United States ceased thallium production in 1984, reflecting growing awareness of its environmental persistence and bioaccumulative potential . Thallium propionate, like all thallium compounds, falls under stringent international regulations, including:
-
REACH (EU): Restricted use requiring authorization.
-
EPA Toxics Release Inventory: Mandatory reporting of releases ≥ 10 lbs/year.
Environmental fate studies indicate high mobility in aquatic systems, with potential for groundwater contamination . Remediation strategies focus on chelation therapy and soil stabilization using Prussian blue analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume